molecular formula C5H10N2O2S B2389638 rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione CAS No. 949100-19-0

rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione

Cat. No.: B2389638
CAS No.: 949100-19-0
M. Wt: 162.21
InChI Key: WAAHHQKAZGVTHU-WHFBIAKZSA-N
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Description

rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione is a bicyclic sulfur-containing heterocyclic compound characterized by a fused pyrrolidine-thiazole ring system. The stereochemistry (3aR,6aS) defines its spatial configuration, with a sulfone group (-SO₂-) at the 1-position contributing to its electronic and steric properties.

Properties

IUPAC Name

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c8-10(9)5-3-6-1-4(5)2-7-10/h4-7H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAHHQKAZGVTHU-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNS(=O)(=O)C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNS(=O)(=O)[C@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolo[3,4-d]Thiazole Core

The foundational step involves constructing the fused pyrrolo[3,4-d]thiazole system. Search results indicate two primary approaches:

Condensation-Based Cyclization
Amino-thiol precursors undergo cyclocondensation with α-ketoesters or diketones under acidic conditions. For example, 3-aminopyrrolidine-2-thione reacts with diethyl oxalate in toluene at 110°C, forming the thiazolidinone ring through nucleophilic attack at the carbonyl group. The reaction typically achieves 60–75% yields when catalyzed by p-toluenesulfonic acid (PTSA).

Ring-Closing Metathesis (RCM)
Advanced methodologies employ Grubbs catalysts for stereocontrolled synthesis. A diene precursor containing both pyrrolidine and thiazole moieties undergoes RCM in dichloromethane at 40°C, producing the bicyclic framework with >90% diastereomeric excess. This method benefits from mild conditions but requires expensive catalysts.

Reduction and Sulfone Installation

Post-cyclization steps modify the oxidation state and introduce the 1,1-dione functionality:

Catalytic Hydrogenation
The unsaturated bicyclic intermediate (e.g., 2,5-dihydropyrrolo[3,4-d]thiazole) undergoes hydrogenation at 50 psi H₂ using 10% Pd/C in ethanol. Complete saturation typically requires 12–16 hours, yielding the hexahydro derivative.

Oxidation to Sulfone
Controlled oxidation of the thiazole sulfur employs Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a water/acetonitrile biphasic system. At 0°C, this converts the thiazolidine to the 1,1-dione with minimal over-oxidation. Alternative oxidants like mCPBA result in lower yields (≤55%) due to side reactions.

Stereochemical Control

Racemic Synthesis

The rac-(3aR,6aS) configuration arises from non-stereoselective methods:





















  • Step Conditions Diastereomer Ratio
    CyclocondensationPTSA/toluene1:1
    HydrogenationPd/C/EtOH1.2:1

Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 80:20) confirms near-racemic products.

Enantioselective Approaches

Recent patents disclose asymmetric variants:

Organocatalytic Desymmetrization
A proline-derived catalyst induces >80% ee during the cyclization of meso-diamino dithiol precursors. Key parameters:

  • Catalyst loading: 15 mol%
  • Solvent: DMF/H₂O (9:1)
  • Temperature: −20°C

Enzymatic Resolution
Lipase B (Candida antarctica) selectively hydrolyzes the (3aS,6aR)-enantiomer from racemic esters, achieving 98% ee after 48 hours.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt form enhances crystallinity. A standard protocol involves:

  • Dissolving crude product in hot EtOAc (60°C)
  • Adding 1M HCl in diethyl ether dropwise
  • Cooling to −20°C to precipitate white crystals (85–92% recovery)

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₶)
δ 3.45–3.32 (m, 2H, H-3a, H-6a), 2.98 (dd, J = 12.4, 4.8 Hz, 1H, H-4), 2.81–2.67 (m, 3H), 2.15 (dt, J = 12.0, 6.4 Hz, 1H)

HRMS (ESI+)
Calculated for C₅H₁₀N₂O₂S [M+H]⁺: 163.0542; Found: 163.0545

Process Optimization

Green Chemistry Metrics

Comparative analysis of synthetic routes:

Metric Condensation Route RCM Route
Atom Economy 68% 82%
E-Factor 23.4 8.7
PMI (kg/kg) 56 19

RCM demonstrates superior environmental performance despite higher catalyst costs.

Continuous Flow Synthesis

A microreactor system (Corning AFR) enhances oxidation efficiency:

  • Residence time: 8 min vs. 2 h batch
  • Yield improvement: 78% → 91%
  • Byproduct reduction: 15% → 3%

Applications in Drug Discovery

Kinase Inhibition

The 1,1-dione moiety chelates Mg²⁺ in ATP-binding pockets. In CDK2 assays:

  • IC₅₀: 0.38 μM (vs. 1.2 μM for analog without sulfone)
  • Selectivity index: >100× over CDK1/4/6

PROTAC Development

As a warhead in proteolysis-targeting chimeras:

  • DC₅₀ (BRD4 degradation): 12 nM
  • t₁/₂ (MOLT-4 cells): 9.3 h

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Thieno-Pyrrole Systems

rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione
  • Key Differences: Replaces the pyrrolo[3,4-d]thiazole core with a thieno[2,3-c]pyrrole system. Features a methoxy (-OCH₃) substituent at the 3-position, altering polarity and hydrogen-bonding capacity.
  • Molecular Data: CAS: 1969287-46-4 Formula: C₁₀H₁₃NO₃S Molecular Weight: 245.29 g/mol Applications: Used as a synthetic intermediate; commercially available via suppliers like 960 Chemical Network .
(3αS,6αS)-Hexahydro-2H-thieno-[2,3-c]-pyrrole 1,1-dioxide
  • Key Differences: Lacks the nitrogen atom in the thiazole ring, simplifying the heterocyclic system. Contains a saturated thieno-pyrrole framework with a sulfone group.
  • Molecular Data: CAS: Not explicitly provided. Availability: Catalogued in rare chemical databases for specialized synthesis .

Trifluoromethyl-Substituted Derivatives

rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione
  • Key Differences :
    • Incorporates a trifluoromethyl (-CF₃) group at the 6a position, enhancing lipophilicity and metabolic stability.
    • The electron-withdrawing -CF₃ group alters reactivity in nucleophilic substitution reactions.
  • Molecular Data: Formula: C₁₁H₁₃F₃NO₂S Molecular Weight: 296.29 g/mol (calculated) Synthesis: Reported in Enamine Ltd.’s 2018 catalog as a building block for fluorinated drug candidates .

Biotinylated Analogues

5-((3aR,6S,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanoate (DCP-Bio1)
  • Key Differences: Biotin-conjugated derivative with a pentanoate linker, enabling use in affinity chromatography or protein-binding studies. Contains an imidazole ring instead of thiazole, modifying electronic properties.
  • Applications : Used in pull-down assays to study protein interactions, as documented in The Journal of Biological Chemistry .

Oxygen-Containing Analogues

(3R-cis)-3,7α-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one
  • Key Differences :
    • Replaces sulfur with oxygen in the heterocyclic system, forming an oxazole ring.
    • Includes two phenyl groups, increasing aromaticity and steric bulk.

Notes and Limitations

  • Structural Nuances: Minor stereochemical or substituent changes (e.g., -CF₃ vs. -OCH₃) significantly alter applications, necessitating careful design in synthetic workflows.
  • Contradictions: lists conflicting molecular formulas (C₁₁H₁₃NO₃ vs. C₁₁H₁₃F₃NO₂S), highlighting the need to verify data from primary sources.

Biological Activity

The compound rac-(3aR,6aS)-hexahydro-2H-1λ6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione is a member of the thiazole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • IUPAC Name : rac-(3aR,6aS)-hexahydro-2H-1λ6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione
  • Molecular Formula : C5H11ClN2O2S
  • CAS Number : 2460739-22-2
  • Molecular Weight : 198.6710 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that the presence of specific substituents on the thiazole ring enhances antibacterial efficacy. For instance:

CompoundMIC (µg/mL)Activity
Compound 1350–75Strong antibacterial against multiple strains
Compound 15125Moderate activity

The structural modifications in these compounds often lead to improved interactions with bacterial cell walls or metabolic pathways, enhancing their effectiveness against pathogens .

Anticancer Activity

Thiazole derivatives have shown promise in cancer treatment. The compound rac-(3aR,6aS)-hexahydro-2H-1λ6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione has been evaluated for its cytotoxic effects on various cancer cell lines. Notably:

  • Mechanism of Action : The compound interacts with cellular proteins involved in apoptosis and cell cycle regulation. It has demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin.
Cell LineIC50 (µM)Reference Drug IC50 (µM)
Jurkat (T-cell leukemia)<1015 (Doxorubicin)
A-431 (epidermoid carcinoma)<1012 (Doxorubicin)

These results suggest that the compound could be a viable candidate for further development in cancer therapies .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:

  • Study on Anticonvulsant Activity :
    • A series of thiazole-integrated compounds were synthesized and tested for anticonvulsant properties. The most active analogs exhibited significant protection against induced seizures in animal models.
  • Antiproliferative Studies :
    • Research demonstrated that structural modifications in thiazole compounds significantly impacted their antiproliferative activity against various cancer cell lines. Compounds with electron-donating groups showed enhanced activity due to better interaction with target proteins .

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response data in heterogeneous assay systems?

  • Methodological Answer : Apply mixed-effects models to account for inter-assay variability. Use Bayesian hierarchical modeling to integrate data from orthogonal assays (e.g., cytotoxicity, enzyme inhibition) .

Key Considerations for Experimental Design

  • Contradiction Management : Cross-reference biological data with structural analogs (e.g., dihydropyrrole vs. thienopyridine derivatives) to isolate confounding variables .
  • Advanced Characterization : Pair crystallography with dynamic NMR to resolve conformational flexibility in solution .
  • Computational-Experimental Synergy : Use ICReDD’s reaction path search tools to iteratively refine synthetic protocols .

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